molecular formula C14H19N3 B2926263 [1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine CAS No. 1469061-64-0

[1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine

Cat. No. B2926263
CAS RN: 1469061-64-0
M. Wt: 229.327
InChI Key: JEYPDAQLVVKQKB-UHFFFAOYSA-N
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Description

“1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the methodologies around these reactions are based on the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. A study by Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its derivatives in acid media. The research found imidazoline to be an efficient corrosion inhibitor due to its active sites and geometry, which facilitates coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis and Structural Analysis

Imidazole derivatives have been synthesized and analyzed for their structural properties. Huang, Gan, and Wang (1988) synthesized 2-[cyano(aryl)methylene]-imidazolidines and related compounds to study their tautomeric equilibrium. The crystal structure analysis revealed the influence of substituents on the equilibrium, contributing to the understanding of imidazole derivatives' chemical behavior (Huang, Gan, & Wang, 1988).

Organic Synthesis

Helal and Lucas (2002) developed a regioselective method for synthesizing 1-alkyl-4-imidazolecarboxylates, demonstrating the versatility of imidazole derivatives in organic synthesis. This method provides a straightforward approach to obtaining imidazole carboxylate derivatives, which have potential applications in medicinal chemistry and material science (Helal & Lucas, 2002).

Analytical Chemistry

In analytical chemistry, imidazole derivatives have been utilized as derivatization agents. You, Zhao, Suo, Wang, Li, and Sun (2006) developed a method for determining amines by high-performance liquid chromatography using an imidazole derivative as a labeling reagent. This approach offers a sensitive and mild method for amine analysis, highlighting the practical applications of imidazole derivatives in analytical methodologies (You, Zhao, Suo, Wang, Li, & Sun, 2006).

Safety and Hazards

Safety and hazards associated with imidazole compounds can vary depending on their specific structure. Some imidazole compounds may cause severe skin burns and eye damage . It’s important to handle these compounds with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Imidazole compounds continue to be an area of active research due to their broad range of chemical and biological properties. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These compounds are being deployed in a variety of areas, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-methyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-17-10-9-16-14(17)13(15-2)11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYPDAQLVVKQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(CC2=CC=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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